molecular formula C13H17NO B104484 1-Benzyl-4-methylpiperidin-3-one CAS No. 32018-96-5

1-Benzyl-4-methylpiperidin-3-one

Cat. No.: B104484
CAS No.: 32018-96-5
M. Wt: 203.28 g/mol
InChI Key: BSBVJNUGGBQEPO-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpiperidin-3-one is an organic compound with the molecular formula C13H17NO. It is a piperidinone derivative, characterized by a benzyl group attached to the nitrogen atom and a methyl group at the fourth position of the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .

Mechanism of Action

Target of Action

1-Benzyl-4-methylpiperidin-3-one is an intermediate compound used in the preparation of pyrrolo[2,3-d]pyrimidine compounds . These compounds are known to inhibit protein kinases , which play a crucial role in cell signaling and are targets for therapeutic intervention in various diseases.

Mode of Action

As an intermediate in the synthesis of protein kinase inhibitors, it likely interacts with its targets by binding to the atp-binding site of the kinase, thereby inhibiting its activity .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to those regulated by protein kinases. Protein kinases are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting these enzymes, this compound could potentially affect these processes.

Pharmacokinetics

It is known that the compound is a solid, usually appearing as a white crystalline powder . It is stable at room temperature and can dissolve in water and organic solvents . These properties suggest that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific protein kinases it inhibits. In general, inhibition of protein kinases can lead to altered cell signaling, which can affect cell growth, differentiation, and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, safety measures such as wearing gloves, wearing lab coats, and providing adequate ventilation should be taken when handling the compound .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of pyrrolo[2,3-d]pyrimidine compounds, which are inhibitors of protein kinases . This suggests that 1-Benzyl-4-methylpiperidin-3-one may interact with enzymes and proteins involved in kinase signaling pathways.

Molecular Mechanism

It is known to be used in the synthesis of kinase inhibitors , suggesting that it may interact with biomolecules and potentially influence gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylpiperidin-3-one can be synthesized through several methods. One common approach involves the condensation of benzylamine with 4-methylpiperidin-3-one under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst like palladium on carbon (Pd-C) for hydrogenation .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-methylpiperidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzyl-substituted piperidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-4-methylpiperidin-3-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-methylpiperidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and research chemicals .

Properties

IUPAC Name

1-benzyl-4-methylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBVJNUGGBQEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477278
Record name 1-benzyl-4-methylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32018-96-5
Record name 1-benzyl-4-methylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-methylpiperidin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of the product from Method D (9.8 grams/0.026 mol) and 31.7 mL of diisopropylethylamine dissolved in 250 mL of dichloromethane and cooled to 0° C. was added (dropwise) 12.4 grams of SO3 pyridine complex dissolved in 153 mL of dimethylsulfoxide over a 40 minute period. Once added, the reaction stirred for 1.5 hours at room temperature and was then quenched upon addition of 200 mL of saturated NaHCO3 (aq). The dichloromethane was removed in vacuo and the remaining aqueous residue extracted four times with diisopropyl ether (150 mL). The combined ether layers were washed four times with water (100 mL), dried over Na2SO4 and concentrated to dryness in vacuo affording 3.81 grams (72.97%) of the title compound as yellow oil. LRMS: 204 (M+1).
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
31.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
153 mL
Type
solvent
Reaction Step Two
Yield
72.97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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